Sdz eaa 494

Beschreibung

Role of Glutamate (B1630785) and NMDA Receptors in Central Nervous System Physiology

Glutamate is the principal excitatory neurotransmitter in the mammalian brain, mediating fast synaptic transmission and playing a vital role in neuronal development and function nih.govnews-medical.net. NMDA receptors are ionotropic glutamate receptors that are essential for excitatory neurotransmission in the CNS nih.govnews-medical.netwikipedia.orgrupress.org. They are uniquely characterized by their requirement for both glutamate and a co-agonist (glycine or D-serine) for activation, alongside a voltage-dependent block by magnesium ions (Mg2+) news-medical.netwikipedia.orgrupress.org. This "coincidence detection" mechanism allows NMDA receptors to respond to coincident presynaptic glutamate release and postsynaptic depolarization, thereby gating calcium influx into the neuron wikipedia.orgrupress.org. This calcium influx is critical for initiating downstream signaling cascades that underpin synaptic plasticity, a cellular mechanism believed to be the basis of learning and memory formation nih.govwikipedia.orgrupress.org. The diverse subunit composition of NMDA receptors, primarily involving GluN1 and GluN2 subunits (A-D), allows for fine-tuning of their biophysical properties and functional roles across different brain regions and developmental stages wikipedia.orgrupress.orgmdpi.compreprints.org.

Pathophysiological Implications of NMDA Receptor Dysregulation

Aberrant NMDA receptor activity, either through hyperactivation or hypofunction, is implicated in the pathophysiology of numerous neurological and psychiatric disorders news-medical.netnih.govfrontiersin.orgcapes.gov.br.

Hyperactivation and Excitotoxicity: Excessive activation of NMDA receptors can lead to excitotoxicity, a process involving excessive calcium influx that triggers neuronal damage and cell death. This mechanism is implicated in acute conditions like hypoxic-ischemic injury and chronic neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and epilepsy news-medical.netwikipedia.orgnih.govfrontiersin.orgcapes.gov.brmdpi.comnih.gov.

Hypofunction: Conversely, NMDA receptor hypofunction has been associated with conditions including schizophrenia, intellectual disability, autism spectrum disorder, and age-related cognitive decline news-medical.netfrontiersin.org. Autoimmune disorders like anti-NMDA receptor encephalitis also involve NMDA receptor hypofunction nih.gov. Genetic variations in NMDA receptor subunits, particularly GluN2, are linked to neurodevelopmental disorders and epilepsy, highlighting the critical role of receptor integrity mdpi.compreprints.org.

Overview of NMDA Receptor Antagonists in Neurological Research

NMDA receptor antagonists are a class of compounds designed to inhibit the function of NMDA receptors, thereby modulating glutamatergic neurotransmission wikipedia.orgmdpi.comnih.govtaylorandfrancis.com. These agents are broadly categorized based on their mechanism of action: competitive antagonists that bind to the glutamate or glycine (B1666218) sites, and non-competitive antagonists, which include channel blockers that bind within the ion channel pore or allosteric modulators acting on extracellular domains wikipedia.orgnih.gov.

These compounds have been investigated for their therapeutic potential in a range of CNS pathologies, including neurodegenerative diseases, epilepsy, pain, depression, and anxiety mdpi.comnih.govtaylorandfrancis.commedkoo.comnih.gov. However, the development of NMDA receptor antagonists is complicated by the dual role of these receptors in both normal physiological processes and pathological states. Broad blockade of NMDA receptor activity can lead to significant adverse central nervous system effects, such as hallucinations, drowsiness, and cognitive impairment, which have historically hindered clinical translation wikipedia.orgnih.govtaylorandfrancis.comnih.gov. Consequently, research has increasingly focused on developing antagonists with greater subtype selectivity or specific binding kinetics to achieve therapeutic benefits while minimizing undesirable side effects nih.govnih.gov.

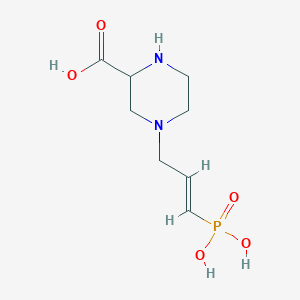

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

137424-80-7 |

|---|---|

Molekularformel |

C8H15N2O5P |

Molekulargewicht |

250.19 g/mol |

IUPAC-Name |

4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid |

InChI |

InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+ |

InChI-Schlüssel |

VZXMZMJSGLFKQI-ORCRQEGFSA-N |

SMILES |

C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O |

Isomerische SMILES |

C1CN(CC(N1)C(=O)O)C/C=C/P(=O)(O)O |

Kanonische SMILES |

C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O |

Synonyme |

3-(2-carboxypiperazine-4-yl)-1-propenyl-1-phosphonic acid 4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid cppene D-CPP-ene SDZ EAA 494 SDZ EAA 494, (E)-isomer SDZ EAA 494, (R-(E))-isomer SDZ EAA 494, (S-(E))-isome |

Herkunft des Produkts |

United States |

Pharmacological Characterization of Sdz Eaa 494

Mechanism of Action: Competitive NMDA Receptor Antagonism

SDZ EAA 494 operates as a potent and specific antagonist of the NMDA receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory nih.govontosight.aipatsnap.comabcam.com. Its mechanism of action is characterized by competitive binding to the NMDA receptor complex.

Research has established that this compound is a highly specific antagonist for the NMDA-type excitatory amino acid receptor nih.govnih.govcnjournals.com. Studies indicate that the compound does not exhibit significant activity at other receptor types or interfere with amine reuptake systems nih.govnih.gov. This selectivity is crucial for understanding its targeted pharmacological effects and differentiating its actions from compounds with broader receptor profiles nih.govcnjournals.com.

This compound functions as a competitive antagonist, meaning it binds to the same site on the NMDA receptor as its natural ligand, glutamate abcam.commdpi.com. By occupying this site, it prevents glutamate from binding and activating the receptor, thereby inhibiting NMDA receptor-mediated neurotransmission mdpi.com. Its competitive nature has been quantified through various experimental measures. Studies have reported a pKi value of 7.5 in [3H]CGP39653 binding assays nih.govresearchgate.net, and an apparent pA2 value of 6.8 when assessed against NMDA-evoked depolarizations nih.govcnjournals.com. These values underscore its potent antagonistic properties within the NMDA receptor system.

Specificity of NMDA Receptor Interaction

Receptor Binding and Functional Efficacy in Cellular and Tissue Models

The pharmacological profile of this compound has been further elucidated through studies examining its binding affinity and functional effects in various in vitro and ex vivo models.

In vitro receptor binding studies have provided quantitative data on this compound's affinity for the NMDA receptor. These assays typically involve measuring the compound's ability to displace radiolabeled ligands from the receptor. This compound has demonstrated a high affinity, with reported Ki values of 40 nM in binding assays hellobio.comrndsystems.com.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Parameter | Value | Assay/Model | Reference(s) |

| Ki (Binding Affinity) | 40 nM | [3H]CGP39653 binding assay (implied) | hellobio.comrndsystems.com |

| pKi | 7.5 | [3H]CGP39653 binding assay | nih.govresearchgate.net |

Beyond binding affinity, this compound exhibits significant functional antagonism, effectively blocking NMDA receptor-mediated responses in neuronal preparations.

This compound has been shown to modulate spontaneous neuronal activity by inhibiting NMDA receptor-mediated processes. In experiments utilizing rat neocortical slice preparations, this compound demonstrated potent inhibition of NMDA-evoked depolarizations and spontaneous neuronal activity. It exhibited a threshold concentration of 10 nM and an ED50 of 39 nM in these assays nih.govcnjournals.com. Furthermore, studies investigating other neurochemical pathways have shown that this compound can block NMDA receptor-mediated currents, thereby influencing neuronal signaling patsnap.com. Its capacity to inhibit convulsive phenomena in various mammalian models also points to its functional role in regulating neuronal excitability researchgate.net.

Table 2: Functional Potency of this compound in Neuronal Models

| Parameter | Value | Assay/Model | Reference(s) |

| ED50 (Functional Potency) | 39 nM | Inhibition of NMDA-evoked depolarizations and spontaneous activity in rat neocortical slice preparation | nih.govcnjournals.com |

| pA2 | 6.8 | Antagonism against NMDA-evoked depolarizations | nih.govcnjournals.com |

Compound List:

this compound (D-CPP-ene, Midafotel)

N-methyl-D-aspartate (NMDA)

CGP39653

MK-801 (Dizocilpine)

CPP

D-CPP-ene

Glutamate

Leptin

AMPA receptor

Functional Antagonism in Neuronal Preparations

Attenuation of NMDA-Induced Depolarizations

A key aspect of this compound's pharmacological characterization is its ability to attenuate NMDA-induced depolarizations. Research has demonstrated its efficacy in various experimental models, highlighting its potent antagonistic activity at the NMDA receptor.

Studies utilizing rat neocortical slice preparations have quantified the compound's effectiveness. This compound was found to be a highly active competitive antagonist, exhibiting a threshold concentration of 10 nM and an ED50 of 39 nM in inhibiting spontaneous activity in Mg2+-free medium. nih.gov Furthermore, its potency against NMDA-evoked depolarizations was established, with an apparent pA2 value of 6.8. nih.gov

In other investigations, this compound demonstrated a pA2 value against NMDA-induced depolarizations in both frog spinal cord and rat neocortex ranging from 6.7 to 6.8. nih.gov Its binding affinity was also assessed through a [3H]CGP39653 binding assay, where it yielded a pKi value of 7.5. nih.gov More recent data also reports a Ki value of 40 nM, reinforcing its potent binding characteristics. tocris.comrndsystems.comabcam.com These findings collectively underscore this compound's significant capacity to block NMDA receptor-mediated excitatory activity.

Data Tables: Efficacy in Attenuating NMDA-Induced Depolarizations

The following tables summarize the key findings regarding this compound's antagonism of NMDA receptor activity.

Table 1: Antagonistic Potency of this compound Against NMDA Receptor Activation

| Parameter | Value | Experimental System | Reference |

| pA2 value against NMDA depolarizations | 6.7 - 6.8 | Frog spinal cord and rat neocortex | nih.gov |

| pKi in [3H]CGP39653 binding assay | 7.5 | Not specified (binding assay) | nih.gov |

| Threshold concentration for inhibition of spontaneous activity | 10 nM | Rat neocortical slice preparation | nih.gov |

| ED50 for inhibition of spontaneous activity | 39 nM | Rat neocortical slice preparation | nih.gov |

| Apparent pA2 value against NMDA-evoked depolarizations | 6.8 | Rat neocortical slice preparation | nih.gov |

| Ki (Inhibition constant) | 40 nM | Not specified (binding assay) | tocris.comrndsystems.comabcam.com |

Table 2: Specificity of this compound

| Target / Action | Effect of this compound | Reference |

| NMDA Receptor | Potent competitive antagonist | nih.govwikipedia.orgontosight.ainih.govrndsystems.comabcam.comabcam.commedkoo.com |

| Other Receptors | No action | nih.gov |

| Amine Reuptake | No action | nih.gov |

| NMDA Receptor Subtypes | Specificity for NMDA type | nih.gov |

Compound Name Table:

| Common Name(s) | Chemical Name | CAS Number |

| This compound | D-4-[(2E)-3-Phosphono-2-propenyl]-2-piperazinecarboxylic acid | 117414-74-1 |

| D-CPP-ene | D-4-[(2E)-3-Phosphono-2-propenyl]-2-piperazinecarboxylic acid | 117414-74-1 |

| Midafotel | (R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid | 117414-74-1 |

Preclinical Investigations of Sdz Eaa 494 in Animal Models

Efficacy in Models of Excitotoxic Brain Injury

Evaluation in Ischemic Stroke Models

SDZ EAA 494 has demonstrated significant neuroprotective effects in animal models of focal cerebral ischemia. In a cat model employing middle cerebral artery occlusion (MCAO), pretreatment with this compound led to a substantial reduction in infarct size. Specifically, a dose of 15 mg/kg resulted in a 64% reduction in infarct volume, while a 4.5 mg/kg dose achieved a 60% reduction. A lower dose of 1.5 mg/kg did not produce a significant reduction. nih.gov Further studies in cats confirmed these findings, showing that pretreatment with 15 mg/kg i.v. followed by continuous infusion significantly reduced ischemic brain damage from 20.6 ± 9.9% of the cerebral hemisphere in vehicle-treated animals to 7.2 ± 4.4% (p < 0.01). scispace.com

In a rat model of subdural hematoma, this compound pretreatment was effective in reducing the extent of cortical ischemic damage by 54%. nih.gov In a separate rat model of focal cerebral ischemia, intravenous administration of this compound demonstrated dose-dependent reductions in infarction volumes, with the 4.5 mg/kg dose proving to be the most effective when administered prior to and during MCA occlusion. medchemexpress.com These results indicate that this compound exhibits comparable efficacy to noncompetitive NMDA antagonists in mitigating ischemic brain damage in gyrencephalic species. nih.govscispace.com

Neuroprotective Effects in Experimental Cerebral Ischemia

Beyond focal ischemia, studies utilizing neuronal cultures and laboratory animals have shown that this compound can provide protection against excitotoxicity induced by hypoxia. lapub.co.uk The compound's ability to limit damage following middle cerebral artery occlusion in cats further supports its role as a neuroprotective agent in conditions of cerebral ischemia. wikipedia.org

Anticonvulsant Properties in Seizure Models

Efficacy in Rodent Maximal Electroshock Models

This compound has demonstrated oral activity and anticonvulsant efficacy in rodent maximal electroshock (MES) models. nih.gov Preclinical evaluations reported an oral ED50 value of approximately 16 mg/kg in these models. nih.gov The compound exhibited sustained protective effects in rats, remaining effective for up to 24 hours after a single oral administration. nih.gov Furthermore, this compound was found to have an oral therapeutic index of approximately 8 in these seizure models. nih.gov

Effects on Epileptiform Activity in Vivo

In addition to its effects in the MES model, this compound has been shown to influence other forms of epileptiform activity in vivo. Notably, the compound was observed to block photosensitive epilepsies in baboons. wikipedia.org In vitro studies using rat cortical wedge preparations also indicated that this compound inhibited spontaneous epileptiform discharges and antagonized NMDA-induced depolarizations, while not affecting AMPA-induced depolarizations. researchgate.net

Modulation of Neurotransmitter Systems and Behavioral Responses

As a competitive NMDA receptor antagonist, this compound primarily exerts its effects by modulating glutamatergic neurotransmission, a key excitatory system in the central nervous system. medchemexpress.comwikipedia.orgnih.gov Preclinical behavioral studies have revealed specific modulatory actions of this compound. When administered concurrently with nicotine (B1678760) in rats, it was found to attenuate the development of tolerance to nicotine's locomotor depressant and aversive effects. koreamed.org Additionally, investigations employing aversive learning procedures in animal models suggested that this compound did not impair working memory. researchgate.net

Impact on Extracellular Dopamine (B1211576) and Serotonin (B10506) Metabolites in Striatum

Preclinical studies investigating the neurochemical effects of this compound have focused on its impact on neurotransmitter systems, particularly within the striatum. Research indicates that this compound, a potent NMDA receptor antagonist, can significantly influence the levels of dopamine and serotonin metabolites in this brain region. Specifically, administration of this compound has been associated with an increase in extracellular levels of homovanillic acid (HVA) and 5-hydroxyindoleacetic acid (5-HIAA) in the striatum of animal models medchemexpress.commedchemexpress.com. HVA is a primary metabolite of dopamine, and its increase suggests enhanced dopaminergic turnover or release. Similarly, 5-HIAA is a metabolite of serotonin, indicating potential alterations in serotonergic activity medchemexpress.commedchemexpress.com. These findings suggest that this compound's NMDA receptor antagonism may indirectly modulate dopaminergic and serotonergic pathways in the striatum.

| Metabolite | Observed Change in Striatum | Reference |

| HVA | Increased | medchemexpress.commedchemexpress.com |

| 5-HIAA | Increased | medchemexpress.commedchemexpress.com |

Effects on Motor Activity and Akinesia

Reversal of Pharmacologically-Induced Akinesia

This compound has demonstrated potential in reversing certain motor deficits observed in animal models. While specific data on the reversal of pharmacologically-induced akinesia is not detailed in the provided search results for this specific subsection, the compound's general effects on motor activity are noted. For instance, this compound has been described as inducing stereotyped behaviors, including head weaving, sniffing, face washing, and grooming, which are indicative of altered motor control medchemexpress.commedchemexpress.com. These effects, while not directly akinesia reversal, highlight the compound's significant interaction with motor systems. Further detailed studies would be required to ascertain its specific efficacy in reversing pharmacologically induced akinesia.

Synergistic Interactions with Dopamine Agonists

Research suggests that NMDA receptor antagonists, including this compound, can interact with dopaminergic systems. While direct evidence of synergistic interactions with dopamine agonists specifically for this compound is not explicitly detailed in the provided snippets for this subsection, broader literature indicates that NMDA receptor antagonists can modulate dopaminergic neurotransmission. For example, it is noted that NMDA receptor antagonists can enhance dopamine release and turnover in some studies ucdavis.edu. Furthermore, this compound, in combination with nicotine, has been shown to attenuate the development of tolerance to nicotine's locomotor depressant effects in rats nih.govkoreamed.org. This suggests a capacity for interaction with systems influenced by dopaminergic activity, which underlies many motor functions and responses to drugs like nicotine.

Role in Adaptive Neural Plasticity and Tolerance Development

Research has implicated NMDA receptors in mediating common adaptive processes involved in the development, maintenance, and expression of addiction to various psychoactive drugs, including nicotine. Modulation of glutamatergic neurotransmission via NMDA receptor antagonists like this compound has been investigated for its potential to influence drug-induced neural and behavioral plasticity, such as tolerance and sensitization. Preclinical findings suggest that NMDA receptor antagonists can interfere with the mechanisms underlying the development of tolerance to the effects of certain drugs of abuse.

Attenuation of Nicotine-Induced Tolerance in Rodent Models

Studies have demonstrated that this compound can attenuate the development of tolerance to the effects of nicotine in rodent models. Specifically, the repeated co-administration of this compound with nicotine has been shown to reduce the emergence of tolerance to nicotine's locomotor depressant and aversive effects in rats. This suggests a role for NMDA receptor activity in the neuroadaptive changes that lead to nicotine tolerance.

Table 1: this compound and Nicotine Tolerance in Rodent Models

| Compounds Administered | Animal Model | Effect on Nicotine Tolerance | Specific Findings / Doses Mentioned | Source(s) |

| This compound (D-CPPene) + Nicotine | Rats | Attenuates development of tolerance to locomotor depressant effects | This compound (D-CPPene) administered with nicotine attenuated tolerance to the locomotor depressant effects of nicotine. D-CPPene doses of 2 and 8 mg/kg (i.p.) were noted in this context. koreamed.orgresearchgate.netnih.gov | koreamed.orgresearchgate.netnih.gov |

| This compound (D-CPPene) + Nicotine | Rats | Attenuates sensitization to nicotine-induced dopamine release | Co-administration of D-CPPene (2.0 mg/kg) with nicotine (0.4 mg/kg) attenuated sensitization to nicotine-induced dopamine release in the nucleus accumbens. koreamed.org | koreamed.org |

Investigation of Cross-Tolerance with Other Pharmacological Agents

The development of tolerance and cross-tolerance between different NMDA receptor antagonists, and between NMDA receptor antagonists and other drugs, is a significant factor in their potential clinical efficacy. Preclinical investigations have explored these interactions for this compound.

Repeated administration of this compound has been shown to influence the effects of other NMDA receptor antagonists. For instance, in rodent models, repeated pre-exposure to this compound (D-CPPene) attenuated behavioral disruptions caused by subsequent challenges with itself or ACEA-1021. However, this same pre-exposure regimen potentiated the effects of other NMDA receptor antagonists, specifically dizocilpine (B47880) (MK-801), memantine (B1676192), and eliprodil. This indicates differential impacts on the functional activity of various sites within the NMDA receptor complex.

Furthermore, studies examining the effects of ethanol (B145695), which acts as an NMDA receptor antagonist, found that tolerance developed to both ethanol and D-CPPene in mice previously treated with ethanol. Conversely, the effects of memantine were more pronounced in subjects pre-treated with D-CPPene, and repeated memantine administration reduced the acute motor-impairing effects of D-CPPene.

It is important to note that there are no published reports indicating whether cross-tolerance exists between NMDA antagonists like this compound and opioids or psychostimulants.

Table 2: Cross-Tolerance Investigations Involving this compound

| Pre-exposure Drug | Challenge Drug | Effect on Tolerance / Behavioral Disruption | Specific Findings / Doses Mentioned | Source(s) |

| This compound | This compound | Attenuated behavioral disruption | Repeated preexposure (5.6 mg/kg, once daily for 7 days) attenuated behavioral disruption. nih.gov | nih.gov |

| This compound | ACEA-1021 | Attenuated behavioral disruption | Repeated preexposure (5.6 mg/kg, once daily for 7 days) attenuated behavioral disruption. nih.gov | nih.gov |

| This compound | Dizocilpine | Potentiated effects | Repeated preexposure (5.6 mg/kg, once daily for 7 days) potentiated effects. nih.gov | nih.gov |

| This compound | Memantine | Potentiated effects | Repeated preexposure (5.6 mg/kg, once daily for 7 days) potentiated effects. nih.gov | nih.gov |

| This compound | Eliprodil | Potentiated effects | Repeated preexposure (5.6 mg/kg, once daily for 7 days) potentiated effects. nih.gov | nih.gov |

| Ethanol | This compound | Tolerance observed to D-CPPene | In ethanol-treated mice, tolerance was observed to D-CPPene. nih.gov | nih.gov |

| Memantine | This compound | Effects of memantine more pronounced | Effects of memantine were more pronounced in D-CPPene-treated subjects. nih.gov | nih.gov |

| No Reports | Opioids | No cross-tolerance reported | No published reports exist on whether cross-tolerance occurs between NMDA antagonists and opioids. koreamed.org | koreamed.org |

| No Reports | Psychostimulants | No cross-tolerance reported | No published reports exist on whether cross-tolerance occurs between NMDA antagonists and psychostimulants. koreamed.org | koreamed.org |

Compound List:

this compound (D-CPPene)

Nicotine

MK-801 (Dizocilpine)

Memantine

ACEA-1021

Eliprodil

Ethanol

Structure Activity Relationships and Analog Development for Nmda Receptor Antagonists

Structural Features of SDZ EAA 494 Related to NMDA Receptor Antagonism

This compound, also known by its developmental code name D-CPP-ene or as Midafotel, is chemically identified as D-4-[(2E)-3-Phosphono-2-propenyl]-2-piperazinecarboxylic acid. hellobio.comtocris.comrndsystems.comwikipedia.orgabcam.com It possesses a molecular formula of C8H15N2O5P and a molecular weight of approximately 250.19 g/mol . hellobio.comtocris.comrndsystems.comwikipedia.orgabcam.commedchemexpress.com Structurally, this compound belongs to the class of phosphono-containing piperazine (B1678402) dicarboxylic acids, a group known for its potent competitive antagonism at the NMDA receptor. hellobio.comnih.govnih.gov

The core structure features a piperazine ring substituted with a carboxylic acid group and a phosphono-containing alkenyl chain. Pharmacophore modeling studies for NMDA receptor antagonists, particularly those with phosphonate (B1237965) moieties, suggest that a specific spatial arrangement of charged groups, such as the phosphonate and carboxylate functionalities, is critical for effective binding. nih.gov These studies indicate an optimal distance between negative charge centers, which is met by the structural architecture of compounds like (R)-AP5, (R)-CPP, and CGS 19755, to which this compound is structurally related. nih.gov this compound acts as a potent competitive antagonist, demonstrating high affinity for the NMDA receptor without significantly affecting other receptor types. medkoo.com

Comparative Analysis with Related Competitive NMDA Antagonists

Evaluation of CPP and its Derivatives

The piperazine dicarboxylic acid derivative CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid) and its analogues have been extensively studied for their NMDA receptor antagonistic properties. tocris.comrndsystems.com this compound (D-CPP-ene) is a notable derivative within this chemical class, specifically an unsaturated analogue of CPP. hellobio.comnih.govresearchgate.net Comparative studies have highlighted the potent NMDA receptor antagonistic activity of this compound. For instance, research indicated that D-CPP-ene (this compound) exhibited a threshold concentration of 10 nM and an ED50 value of 39 nM, positioning it as a highly active competitive antagonist. medchemexpress.comnih.govmedchemexpress.com In comparison, the enantiomer (R)-CPP, a related compound, demonstrates potent NMDA receptor antagonism with a reported Ki value of 0.041 μM (41 nM) for inhibition of GluN2A-containing receptors. tocris.comrndsystems.com

Table 1: Comparative Potency of NMDA Receptor Antagonists

| Compound | Type of Antagonist | Potency Metric | Value (nM) | Reference(s) |

| This compound | Competitive | ED50 | 39 | medchemexpress.comnih.govmedchemexpress.com |

| (R)-CPP | Competitive | Ki | 41 | tocris.comrndsystems.com |

| MK-801 | Non-competitive | ED50 | 33 | nih.gov |

Differentiation from Non-Competitive NMDA Antagonists

This compound functions as a competitive NMDA receptor antagonist, meaning it binds to the same site as the endogenous ligand glutamate (B1630785). hellobio.comtocris.comrndsystems.comwikipedia.orgabcam.commedkoo.comnih.govresearchgate.netmedchemexpress.commdma.chmdpi.com This contrasts with non-competitive NMDA antagonists, such as MK-801 (dizocilpine), which bind to a site within the ion channel pore. nih.govresearchgate.net Studies comparing these classes have revealed distinct kinetic properties. For instance, the inhibitory effects of competitive antagonists like D-CPP-ene were found to be reversible, whereas the action of MK-801 was characterized by incomplete and slow reversibility. nih.gov These differences in binding site and kinetics underscore distinct mechanisms of action and can influence their respective SAR profiles and pharmacological effects. mdpi.comacs.org

Identification of Key Pharmacophores and Structural Modulations for Enhanced Activity

Structure-activity relationship (SAR) studies for NMDA receptor antagonists have identified key pharmacophoric features and structural modulations that enhance potency and selectivity. For competitive antagonists like this compound and its parent compound CPP, the presence of a phosphonate group and a carboxylic acid group, spatially separated by a linker, are critical for high affinity binding. nih.gov Pharmacophore models often depict essential features such as hydrogen bond donors and acceptors, as well as aromatic rings, which contribute to specific interactions with the receptor binding site. nih.govrsc.org

Research into conformationally restricted analogues has demonstrated that such modifications can significantly influence the binding kinetics, specifically the association (kon) and dissociation (koff) rate constants. nih.gov For example, the introduction of a double bond proximal to the phosphonate moiety in CPP derivatives was observed to increase the association rate constants, potentially leading to enhanced receptor occupancy. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies on competitive NMDA antagonists have further elucidated the importance of specific structural elements, identifying lead compounds with optimal arrangements of functional groups and ring systems. researchgate.net These investigations highlight that subtle structural alterations can lead to substantial changes in antagonist potency and kinetic profiles, guiding the rational design of novel and improved NMDA receptor modulators.

Computational Approaches in the Study of Nmda Receptor Antagonists

In Silico Screening and Ligand-Receptor Docking Studies

In silico methods, such as pharmacophore modeling and molecular docking, are instrumental in understanding how molecules like Sdz eaa 494 interact with their biological targets. Pharmacophore analysis, which identifies key structural features essential for biological activity, has been applied to this compound, revealing its characteristic "biophores" that are critical for NMDA receptor antagonism scispace.comresearchgate.net. These analyses suggest that this compound possesses specific structural elements that enable it to bind to the glutamate-binding site of the NMDA receptor mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) studies, which correlate chemical structure with biological activity, have also been employed for competitive NMDA receptor antagonists, with this compound being recognized as a potent example cnjournals.com. These studies often involve the calculation of molecular parameters and the development of predictive models. While specific molecular docking studies detailing the precise binding pose and interactions of this compound within the NMDA receptor structure were not explicitly detailed in the reviewed literature, docking is a standard computational technique used to predict the binding modes of ligands to protein targets, providing insights into affinity and interaction patterns rsc.orgrsc.org. Virtual screening methods also leverage computational power to identify potential drug candidates based on structural similarity or predicted binding affinity to a target receptor mdpi.com.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on ligand-receptor interactions, revealing how molecules bind, unbind, and influence the conformational states of their targets over time. These simulations are essential for understanding the stability of ligand-receptor complexes and the energetic landscape of binding. While MD simulations are a powerful tool for studying NMDA receptor function and the effects of mutations mdpi.com, specific molecular dynamics studies focusing on the dynamic interactions of this compound with the NMDA receptor were not explicitly detailed in the provided search results. Such simulations would typically provide insights into the temporal aspects of binding and the conformational changes induced in the receptor upon ligand interaction.

Computational Predictions for Pharmacological Profiles

Computational approaches enable the prediction of various pharmacological properties of drug candidates. The identification of key "biophores" in this compound through pharmacophore modeling serves as a computational prediction of the structural features responsible for its NMDA receptor antagonist activity scispace.comresearchgate.net. Furthermore, QSAR models, which correlate molecular descriptors with experimentally determined activity, can predict the potency and efficacy of related compounds, and this compound serves as a benchmark in such analyses for competitive NMDA antagonists cnjournals.com. These computational predictions help in understanding the structure-activity relationships and can guide the optimization of lead compounds. However, specific quantitative predictions (e.g., precise binding affinities or selectivity profiles derived from computational models for this compound) were not explicitly detailed in the reviewed literature.

Integration of Computational and Experimental Data in Drug Design

The synergy between computational predictions and experimental validation is fundamental to modern drug design. The experimental characterization of this compound as a potent NMDA receptor antagonist, including its binding affinity (Ki = 40 nM) and effects in various assays hellobio.comscispace.comnih.govrndsystems.com, provides the empirical foundation for computational studies like QSAR cnjournals.com. These computational studies, in turn, can predict the activity of novel analogues or elucidate the structural basis for this compound's observed effects. While the provided literature highlights the experimental efficacy of this compound and the general utility of computational methods in NMDA receptor antagonist research, specific instances where computational findings for this compound were directly used to guide further experimental drug design or were experimentally validated were not explicitly detailed. Nevertheless, the established pharmacological profile of this compound serves as a critical data point for developing and validating computational models in this field.

Q & A

Q. What advanced statistical methods are recommended for dose-response analyses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.